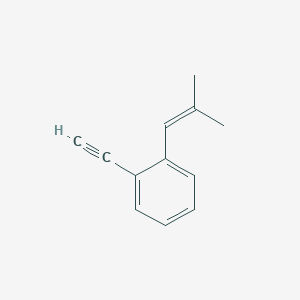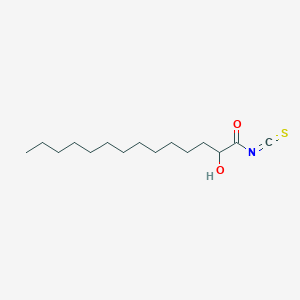
2-Hydroxytetradecanoyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxytetradecanoyl isothiocyanate is a compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates typically involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamates, which are then desulfurized to yield isothiocyanates . For 2-Hydroxytetradecanoyl isothiocyanate, a similar approach can be employed, where the starting material is a primary amine with a hydroxytetradecanoyl group. The reaction conditions often involve the use of a base such as sodium hydroxide and a desulfurizing agent like T3P® (propane phosphonic acid anhydride) .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxytetradecanoyl isothiocyanate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxytetradecanoyl isothiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of thioureas and heterocyclic compounds.
Medicine: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
Industry: It can be used in the production of agrochemicals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Hydroxytetradecanoyl isothiocyanate involves its ability to interact with various molecular targets:
Transcription Factors: It can modulate the activity of transcription factors involved in oxidative stress response.
Signaling Pathways: It affects signaling pathways related to cell cycle regulation and apoptosis.
Enzyme Inhibition: It can inhibit enzymes by forming covalent bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulforaphane: Known for its anticancer properties and found in cruciferous vegetables.
Phenyl isothiocyanate: Used in amino acid sequencing and protein labeling.
4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate: Found in Moringa and known for its health benefits.
Uniqueness
2-Hydroxytetradecanoyl isothiocyanate is unique due to its specific hydroxytetradecanoyl group, which imparts distinct chemical properties and potential biological activities. Its long aliphatic chain may influence its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
657392-19-3 |
|---|---|
Formule moléculaire |
C15H27NO2S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-hydroxytetradecanoyl isothiocyanate |
InChI |
InChI=1S/C15H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)15(18)16-13-19/h14,17H,2-12H2,1H3 |
Clé InChI |
RSVBJUFTSWKVLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)N=C=S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


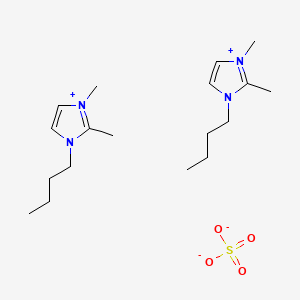
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
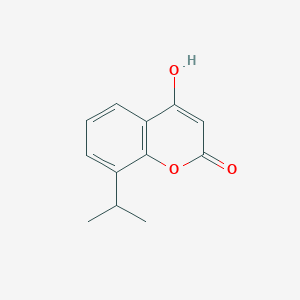
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)
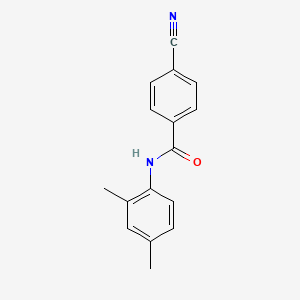
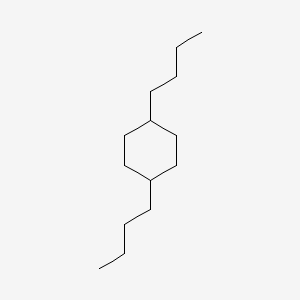
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)

![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
